3-Bis(2-hydroxyethyl)aminophenol

Catalog No.
S14235471
CAS No.
M.F
C10H15NO3
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bis(2-hydroxyethyl)aminophenol

Product Name

3-Bis(2-hydroxyethyl)aminophenol

IUPAC Name

3-[bis(2-hydroxyethyl)amino]phenol

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C10H15NO3/c12-6-4-11(5-7-13)9-2-1-3-10(14)8-9/h1-3,8,12-14H,4-7H2

InChI Key

ZLRPBSMTWNNQBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N(CCO)CCO

3-Bis(2-hydroxyethyl)aminophenol is a chemical compound characterized by the presence of a phenolic hydroxyl group and two hydroxyethyl substituents attached to a nitrogen atom. This compound is part of the aminophenol family, which are often used in various applications, particularly in the cosmetic industry as intermediates in hair dye formulations. Its structure can be denoted as C_{11}H_{17}N_{1}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The chemical behavior of 3-bis(2-hydroxyethyl)aminophenol is primarily influenced by its amino and hydroxyl functional groups. It can undergo several types of reactions:

  • Oxidation: The amino group can be oxidized to form a highly electrophilic quinone imine, which can then react with other aminophenols to form complex dye structures.
  • Coupling Reactions: In hair dye formulations, this compound can couple with various couplers to produce stable dye products. For example, it may react with p-phenylenediamine derivatives during oxidative hair dyeing processes .
  • Hydrolysis: Under certain conditions, the hydroxyethyl groups may undergo hydrolysis, potentially affecting the compound's stability and reactivity.

Research indicates that compounds within the aminophenol class, including 3-bis(2-hydroxyethyl)aminophenol, exhibit various biological activities. These compounds have been studied for their potential toxicological effects when used in cosmetic formulations. Notably, they may cause skin irritation or allergic reactions in sensitive individuals. The biological activity is largely dependent on the structure and substituents of the compound, influencing its interaction with biological systems .

The synthesis of 3-bis(2-hydroxyethyl)aminophenol can be achieved through several methods:

  • Starting Material: The synthesis often begins with commercially available aminophenols.
  • Hydroxyethylation: The introduction of hydroxyethyl groups is typically performed using ethylene oxide in the presence of a base to facilitate nucleophilic substitution on the amino group.
  • Purification: After synthesis, the product may undergo purification processes such as crystallization or chromatography to achieve the desired purity for application.

This method has been noted for its efficiency and cost-effectiveness compared to other synthetic routes for similar compounds .

3-Bis(2-hydroxyethyl)aminophenol finds applications primarily in:

  • Cosmetics: It is widely used as an intermediate in oxidative hair dyes due to its ability to form stable color products upon oxidation.
  • Pharmaceuticals: Research into its potential therapeutic applications continues, particularly regarding its antioxidant properties.
  • Chemical Research: It serves as a model compound for studying reaction mechanisms involving aminophenols and their derivatives.

Studies have shown that 3-bis(2-hydroxyethyl)aminophenol interacts with various biological systems, particularly in skin models where it has been tested for sensitization potential. The interactions often involve oxidative pathways leading to reactive intermediates that can induce cellular responses such as inflammation or allergic reactions .

In formulations, it is crucial to evaluate these interactions to ensure consumer safety and efficacy of cosmetic products containing this compound.

Several compounds share structural similarities with 3-bis(2-hydroxyethyl)aminophenol. Here are some notable examples:

Compound NameStructureUnique Features
2-Hydroxyethyl-p-phenylenediamineC_{10}H_{14}N_{2}OUsed primarily as a hair dye precursor; less stable than 3-bis(2-hydroxyethyl)aminophenol.
4-Amino-2-hydroxytolueneC_{7}H_{9}N_{1}O_{2}Commonly used in hair dyes; reacts rapidly with oxidizing agents.
Hydroxypropyl bis(N-hydroxyethyl-p-phenylenediamine)C_{12}H_{18}N_{2}O_{4}Exhibits higher stability and lower toxicity compared to other aminophenols.

These compounds highlight the unique properties of 3-bis(2-hydroxyethyl)aminophenol, particularly its balance between reactivity and stability, making it suitable for specific applications in hair dye formulations while minimizing adverse effects.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

197.10519334 g/mol

Monoisotopic Mass

197.10519334 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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